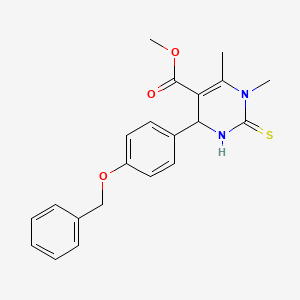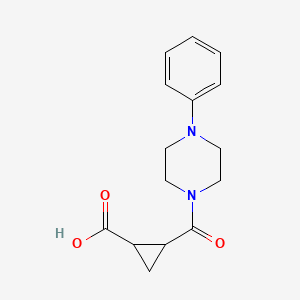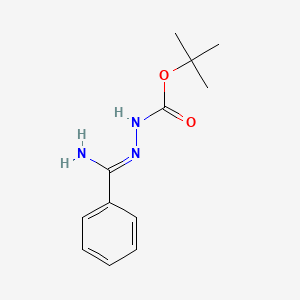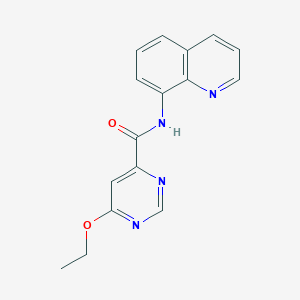
N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) and is widely used in scientific research. It has been shown to have potential therapeutic applications in the treatment of various cancers, such as melanoma, pancreatic cancer, and colon cancer.
Wissenschaftliche Forschungsanwendungen
Extraction and Separation Technologies
- Selective Extraction of Americium(III): Certain derivatives of 1,3,5-triazine, such as BATPs (hydrophobic, tridentate nitrogen heterocyclic reagents), have been studied for their ability to selectively extract Americium(III) from europium(III) in nitric acid, showcasing their potential in nuclear waste management and rare earth element recovery (Hudson et al., 2006).
Advanced Materials Development
- Synthesis of Polyamides and Polyimides: Compounds based on similar molecular structures have been used to synthesize polyamides and polyimides with various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These materials exhibit high thermal stability and solubility in polar solvents, making them suitable for creating flexible films and coatings (Yang & Lin, 1995).
- Development of Aromatic Polyamides with s-Triazine Rings: Another study reported the synthesis of new polyamides containing s-triazine rings, which were found to be soluble in polar solvents and showed no weight loss below 360°C, indicating their potential in high-performance materials (Sagar et al., 2001).
Optoelectronics and OLED Applications
- Improvement in OLED Performance: Triazine compounds have been utilized as electron-transport layers in organic light-emitting diodes (OLEDs), demonstrating enhanced driving voltages and power conversion efficiencies. This highlights their role in advancing OLED technology (Matsushima et al., 2010).
Solar Energy Conversion
- Co-Sensitized Solar Cells: Derivatives of 1,3,5-triazine have been used as co-adsorbents in dye-sensitized solar cells (DSSCs), improving their overall conversion efficiency. This suggests their potential in enhancing the performance of solar cells (Wei et al., 2015).
Water Treatment and Environmental Applications
- Novel Nanofiltration Membranes: Research involving 1,3,5-triazine derivatives has led to the development of novel thin-film composite nanofiltration membranes, demonstrating enhanced water flux and dye rejection capabilities, indicating their use in water purification processes (Liu et al., 2012).
Eigenschaften
IUPAC Name |
2-N,4-N-bis(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-28-17-9-5-7-15(13-17)22-19-24-20(23-16-8-6-10-18(14-16)29-2)26-21(25-19)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIYZQKDUYYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)
![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2429195.png)


![N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2429201.png)




![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)


